molecular formula C7H10N2O B1230858 Cyclamidomycin CAS No. 35663-85-5

Cyclamidomycin

Cat. No.: B1230858
CAS No.: 35663-85-5
M. Wt: 138.17 g/mol
InChI Key: SJFPWBFXBOZGTB-ONEGZZNKSA-N
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Scientific Research Applications

Cyclamidomycin has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclamidomycin involves the cultivation of Streptomyces species under specific conditions that promote the production of this metabolite. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the production involves fermentation processes where the Streptomyces cultures are grown in nutrient-rich media, and the compound is subsequently extracted and purified .

Industrial Production Methods

Industrial production of this compound follows similar fermentation processes but on a larger scale. The Streptomyces cultures are maintained in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize yield. After fermentation, the compound is extracted using solvent extraction methods and purified through techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclamidomycin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.

    Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .

Comparison with Similar Compounds

Cyclamidomycin is similar to other antibiotics such as neothramycin and amidinomycin. it is unique in its specific inhibition of nucleoside diphosphokinase, which sets it apart from other antibiotics that target different bacterial pathways .

List of Similar Compounds

  • Neothramycin
  • Amidinomycin
  • Pactamycin
  • Bellenamine

This compound’s unique mechanism of action and its effectiveness against a broad spectrum of bacteria make it a valuable compound in both research and therapeutic applications.

Properties

35663-85-5

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)prop-2-enamide

InChI

InChI=1S/C7H10N2O/c8-7(10)4-3-6-2-1-5-9-6/h3-4H,1-2,5H2,(H2,8,10)/b4-3+

InChI Key

SJFPWBFXBOZGTB-ONEGZZNKSA-N

Isomeric SMILES

C1CC(=NC1)/C=C/C(=O)N

SMILES

C1CC(=NC1)C=CC(=O)N

Canonical SMILES

C1CC(=NC1)C=CC(=O)N

43043-82-9
35663-85-5

synonyms

cyclamidomycin
desdanine
pyracrimycin A
pyracrimycin A, (E)-isomer
pyracrimycin B
trans 3-(1-pyrrolin-2-yl)acrylamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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